

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

CAS number 96-93-5 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1274320

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** (CAS 96-93-5)

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**, CAS Number 96-93-5. It is an essential chemical intermediate, primarily utilized in the synthesis of azo dyes. This document consolidates critical information regarding its physicochemical properties, chemical structure and reactivity, synthesis protocols, key applications, and safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights and authoritative data to support laboratory and industrial applications.

Introduction and Strategic Importance

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, also known by synonyms such as 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is a highly functionalized aromatic compound.^{[1][2]} ^[3] Its strategic importance lies in its role as a versatile intermediate, particularly within the dye manufacturing industry.^[1] The specific arrangement of its functional groups—amino, hydroxyl, nitro, and sulfonic acid—on the benzene ring allows it to be a critical building block for creating complex dye molecules with specific characteristics like shade, fastness, and solubility.^[1] Understanding the properties and synthesis of this compound is crucial for optimizing existing dye formulations and developing novel colorants.^[1]

Physicochemical Properties

The functional utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, solvent selection, purification methods, and final product characteristics.

Chemical Identification

Proper identification is the first step in any laboratory workflow, ensuring accuracy and safety.

Identifier	Value	Source
CAS Number	96-93-5	[3] [4] [5]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[4] [6] [7]
Molecular Weight	234.19 g/mol	[4] [5] [7]
IUPAC Name	3-amino-4-hydroxy-5-nitrobenzenesulfonic acid	[6]
Common Synonyms	2-Amino-6-nitrophenol-4-sulfonic acid, 4-Hydroxy-5-nitrometanilic acid, 6-Nitro-2-aminophenol-4-sulfonic acid (6Napsa)	[2] [6]
SMILES	Nc1cc(cc(c1O)--INVALID-LINK--[O-])S(=O)(=O)O	[7]
InChI Key	RHPXYZMDLOJTFF-UHFFFAOYSA-N	[6]

Physical and Chemical Data

The properties listed below are critical for process design, from dissolution and reaction to safety and handling.

Property	Value	Significance & Causality
Physical State	Solid, Crystalline Powder. [5]	Facilitates handling, weighing, and storage under standard laboratory conditions.
Color	Light green to khaki powder. [5] [8]	The color is indicative of the chromophoric nitro and amino groups on the aromatic ring.
Melting Point	>940 °C	The extremely high melting point is characteristic of ionic compounds like sulfonic acids, which form strong intermolecular hydrogen bonds and ionic lattices.
Boiling Point	>1000 °C	Suggests thermal stability at high temperatures but also indicates that distillation is not a viable purification method.
Solubility	Soluble in water. [5] [6]	The presence of the highly polar sulfonic acid group (-SO ₃ H) is the primary driver of water solubility, a critical feature for its use in aqueous dye synthesis and application processes. [6]
pH	1.65 (in solution)	The sulfonic acid moiety is a strong acid, resulting in a low pH when dissolved. This acidity is a key factor in its reactivity and necessitates careful material selection for reactors to avoid corrosion.
Partition Coefficient (n-octanol/water), Pow	0.08	The low value indicates a strong preference for the aqueous phase over the lipid

phase, consistent with its high polarity and water solubility.

Density 0.864 g/cm³ (at 30 °C)

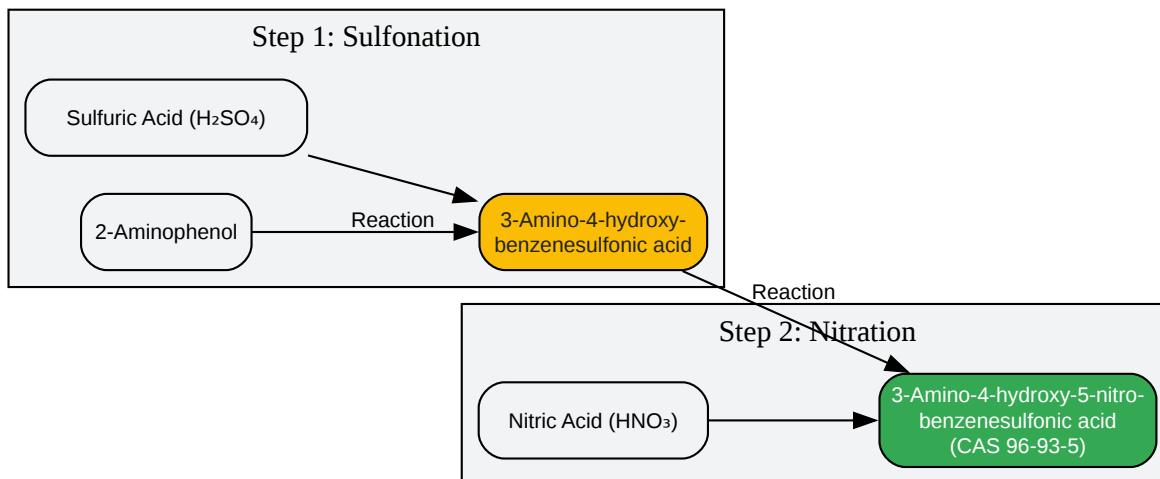
This data is essential for process calculations, including reactor volume and material transport.

Chemical Structure and Reactivity

The reactivity of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** is a direct consequence of its molecular architecture.

Caption: Chemical structure of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**.

- Amino Group (-NH₂): This group is nucleophilic and is the primary site for diazotization reactions, where it is converted into a diazonium salt. This salt is then used in coupling reactions to form the characteristic azo (-N=N-) bond of azo dyes.
- Hydroxyl Group (-OH): An activating group that increases the electron density of the aromatic ring, influencing the position of further electrophilic substitution and modulating the final color of the dye.
- Nitro Group (-NO₂): This is a strong electron-withdrawing group.^[6] Its presence significantly impacts the molecule's reactivity and the stability of adjacent functional groups.^[6] It also acts as a chromophore, contributing to the color of the final dye.
- Sulfonic Acid Group (-SO₃H): As a strongly acidic and hydrophilic group, it imparts high water solubility to the molecule.^[6] This is a critical feature for the application of dyes in aqueous textile processing.


Synthesis and Quality Control

A reliable and efficient synthesis route is paramount for the commercial viability of a chemical intermediate. A common industrial method involves a two-step process starting from 2-aminophenol.^[8]

Synthetic Workflow

The synthesis avoids the environmental pollution associated with traditional iron powder reduction methods by following a more direct route.[8]

- **Sulfonation:** 2-Aminophenol is reacted with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring, yielding 3-amino-4-hydroxybenzenesulfonic acid.[8]
- **Nitration:** Nitric acid or a nitrate salt is then added to the reaction mixture.[8] The pre-existing amino and hydroxyl groups direct the incoming nitro group to the desired position, yielding the final product, **3-amino-4-hydroxy-5-nitrobenzenesulfonic acid**.[8]

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of CAS 96-93-5.

Quality Assurance

The quality of the intermediate directly impacts the performance and consistency of the final dye product.[1] Therefore, stringent quality control is a self-validating system for any synthesis protocol.

- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the product, typically achieving >97-98%.^[8] This technique separates the main compound from any unreacted starting materials or side-products.
- **Chemical Content:** A diazonium titration is often employed to measure the active chemical content.^[8] This classic analytical method specifically quantifies the amount of the primary amino group, providing a functional confirmation of the product's quality. A successful synthesis will show high correlation between HPLC purity and titration content.^[8]

Applications in Industry and Research

The primary and most well-documented application of this compound is in the chemical industry.

- **Dye Intermediate:** It is a crucial precursor for a range of azo dyes.^[1] Its structure allows it to function as a coupling component, reacting with diazonium salts to form the final dye molecule. The resulting dyes are used extensively in the textile industry.
- **Biochemical Research:** While its primary use is industrial, the compound's structure is of potential interest in biochemical research for its ability to interact with biological systems, though this is a less common application.^[6]

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when working with reactive chemical compounds.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Skin & Eye Irritation	GHS07	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. ^[9]

Recommended Handling Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10] Avoid getting the chemical on skin or clothing.[10]
 - Respiratory Protection: If dust exposure limits are exceeded, use a full-face respirator.[5]
- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[11] It may be sensitive to prolonged air exposure.[5]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and mineral acids.[5][10]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[10]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[10]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#) The material should not be released into the environment.[\[10\]](#)

Conclusion

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-93-5) is a cornerstone intermediate in the dye industry. Its value is derived from a unique molecular structure that combines key functional groups to enable the synthesis of a wide variety of colorants. Its high water solubility, distinct reactivity, and well-established synthesis pathway make it a reliable and indispensable component for chemical formulators. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for leveraging its full potential in both research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid-India Fine Chemicals [indiafinechemicals.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-6-nitro-1-phenol-4-sulfonic acid - Safety Data Sheet [chemicalbook.com]
- 6. CAS 96-93-5: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid [cymitquimica.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 9. 96-93-5 | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | Ambeed.com [ambeed.com]

- 10. fishersci.com [fishersci.com]
- 11. 96-93-5|3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid CAS number 96-93-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274320#3-amino-4-hydroxy-5-nitrobenzenesulfonic-acid-cas-number-96-93-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com